molecular formula C9H15N3O B166748 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 139269-06-0

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No. B166748
M. Wt: 181.23 g/mol
InChI Key: XXIODYOSZOJCLL-UHFFFAOYSA-N
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Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the empirical formula C9H15N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which are part of the structure of the compound , has been a focus of attention for a long time . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular weight of “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is 181.23 . The structure of this compound includes a piperidine ring attached to an ethyl-substituted 1,2,4-oxadiazol ring .

Scientific Research Applications

  • Antibacterial Properties : N-substituted derivatives of related oxadiazole compounds have shown moderate to significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).

  • Anticancer Potential : Some propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure have exhibited promising anticancer activities. These findings open avenues for further exploration in cancer therapeutics (Rehman et al., 2018).

  • Antimicrobial Activity : Synthesized derivatives containing piperidine or pyrrolidine rings have demonstrated strong antimicrobial activity. This highlights their potential use in developing new antimicrobial agents (Krolenko et al., 2016).

  • Alzheimer’s Disease Drug Candidates : Certain N-substituted derivatives of related compounds have been synthesized to evaluate new drug candidates for Alzheimer’s disease. This underscores the significance of these compounds in neurodegenerative disease research (Rehman et al., 2018).

  • GABA Receptor Agonists : Some derivatives have been synthesized as GABA A receptor agonists, exploring their selectivity and orientation in the GABA binding site. This research is crucial for the development of drugs targeting various disorders (Jansen et al., 2008).

properties

IUPAC Name

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIODYOSZOJCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601012
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

CAS RN

139269-06-0
Record name 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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